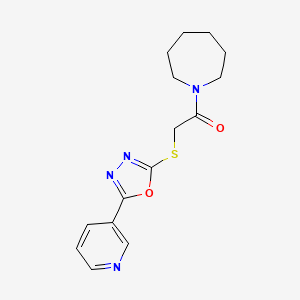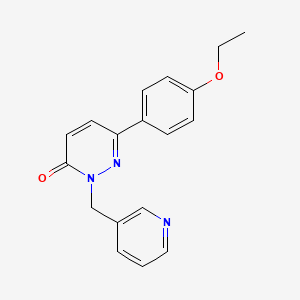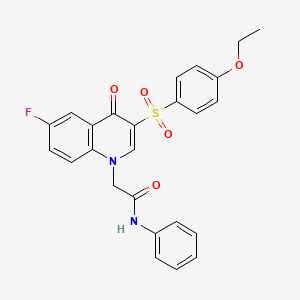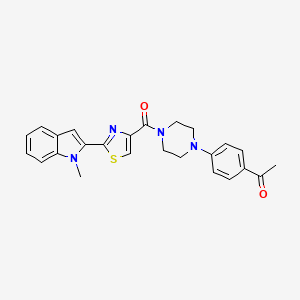![molecular formula C23H19N5O B2953075 3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 893919-05-6](/img/structure/B2953075.png)
3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(3,4-Dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one” is a complex organic compound that belongs to the class of triazolopyrimidines. Triazolopyrimidines are a group of heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring in their structure .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely includes a triazolopyrimidine core with a dimethylphenyl group at the 3-position, and a naphthalen-1-ylmethyl group at the 6-position .Chemical Reactions Analysis
Triazolopyrimidines can undergo various reactions depending on the substituent groups and reaction conditions. They can undergo ring fission in warm alkaline solution or in dilute sulfuric acid . They can also dimerize in the presence of the cyanide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some related compounds have been noted for their excellent thermal stability .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research has focused on synthesizing heterocyclic compounds from chalcones, including triazolo-pyrimidines, which exhibit significant antimicrobial activities. For instance, the synthesis of new heterocyclic compounds derived from chalcones has been achieved using various techniques, showing high antibacterial and antifungal activities. Compounds related to the chemical structure have been synthesized and tested against a range of bacterial strains, demonstrating potent antimicrobial properties (Hassan, H. M., et al., 2022; Kumar, R. P., et al., 2009).
Antitumor Activities
The synthesis of heterocyclic compounds from chalcones has also indicated promising antitumor activities. Certain synthesized compounds have shown very high activity against tumor cells, highlighting the potential of these molecules in cancer research and therapy (Hassan, H. M., et al., 2022).
Synthesis and Reactions
The reactions and synthesis of triazolopyrimidine derivatives have been extensively studied, leading to compounds with various biological activities. For example, the reaction of certain precursors with N,N-dimethylformamide dimethylacetal (DMFDMA) yielded compounds that were screened for their antimicrobial activities (Farghaly, T., 2008).
Heteroaromatization Studies
Studies on heteroaromatization with 4-Hydroxycoumarin resulted in the synthesis of novel pyrano[2,3-d]pyrimidines and triazolopyrimidines, among others, with antimicrobial activity being evaluated for the synthesized compounds (El-Agrody, A., et al., 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(3,4-dimethylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-15-10-11-19(12-16(15)2)28-22-21(25-26-28)23(29)27(14-24-22)13-18-8-5-7-17-6-3-4-9-20(17)18/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYECRVNQGXLSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC5=CC=CC=C54)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)





![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)

![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)

![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoro-5-methylbenzamide](/img/structure/B2953013.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methylbutanamide](/img/structure/B2953015.png)